molecular formula C20H15NO3S B6694720 N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide

N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide

Cat. No.: B6694720
M. Wt: 349.4 g/mol
InChI Key: KRKXEUIVYVVMOO-UHFFFAOYSA-N
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Description

N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide is a complex organic compound that belongs to the class of chromenone derivatives This compound is characterized by the presence of a chromenone moiety fused with a thiophene ring and a carboxamide group

Properties

IUPAC Name

N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15NO3S/c22-18-15-8-4-5-9-17(15)24-12-16(18)21-20(23)19-14(10-11-25-19)13-6-2-1-3-7-13/h1-11,16H,12H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRKXEUIVYVVMOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2O1)NC(=O)C3=C(C=CS3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-hydroxycoumarin with thiophene-2-carboxylic acid chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to form the intermediate product, which is then treated with an amine to yield the final carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.

Major Products

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include modulation of signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Coumarins: Compounds with a similar chromenone structure but lacking the thiophene ring.

    Thiophene Carboxamides: Compounds with a thiophene ring and carboxamide group but different substituents.

Uniqueness

N-(4-oxo-2,3-dihydrochromen-3-yl)-3-phenylthiophene-2-carboxamide is unique due to its combined chromenone and thiophene moieties, which confer distinct chemical and biological properties

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